![molecular formula C23H44O3SiSn B14203212 Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane CAS No. 849551-40-2](/img/structure/B14203212.png)
Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane is an organosilicon compound that features a trimethoxysilane group attached to a phenyl ring, which is further substituted with a tributylstannyl ethyl group. This compound is of interest due to its unique combination of silicon and tin functionalities, making it valuable in various chemical applications, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane typically involves the reaction of 4-(2-bromoethyl)phenyltrimethoxysilane with tributyltin hydride in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed stannylation, where the bromo group is replaced by the tributylstannyl group. The reaction conditions generally include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as distillation or chromatography to isolate the desired product.
Quality control: measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The tin moiety can be oxidized to form tin oxides or other organotin compounds.
Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water to form silanols and eventually siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products
Substitution: Compounds with different functional groups replacing the tributylstannyl group.
Oxidation: Organotin oxides or other oxidized tin species.
Hydrolysis: Silanols and siloxanes.
Applications De Recherche Scientifique
Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon and organotin compounds. It is also employed in cross-coupling reactions and as a reagent in organic transformations.
Biology: Investigated for its potential use in bioconjugation and as a labeling agent due to its unique tin and silicon functionalities.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to form stable siloxane bonds.
Mécanisme D'action
The mechanism of action of Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and tin centers. The trimethoxysilane group can undergo hydrolysis and condensation to form siloxane networks, while the tributylstannyl group can engage in substitution and oxidation reactions. These properties make it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxyphenylsilane: Lacks the tributylstannyl group, making it less versatile in certain reactions.
Trimethoxy(2-phenylethyl)silane: Similar structure but without the tin functionality.
Triethoxyphenylsilane: Contains ethoxy groups instead of methoxy groups, affecting its reactivity and solubility.
Uniqueness
Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane is unique due to the combination of silicon and tin functionalities, which allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in applications requiring both silicon and tin chemistry.
Propriétés
Numéro CAS |
849551-40-2 |
|---|---|
Formule moléculaire |
C23H44O3SiSn |
Poids moléculaire |
515.4 g/mol |
Nom IUPAC |
trimethoxy-[4-(2-tributylstannylethyl)phenyl]silane |
InChI |
InChI=1S/C11H17O3Si.3C4H9.Sn/c1-5-10-6-8-11(9-7-10)15(12-2,13-3)14-4;3*1-3-4-2;/h6-9H,1,5H2,2-4H3;3*1,3-4H2,2H3; |
Clé InChI |
ISPRSNNAXVAIOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CCC1=CC=C(C=C1)[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


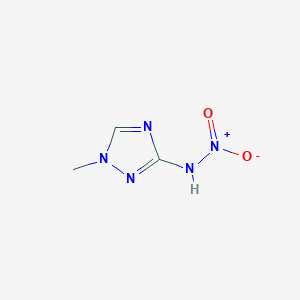
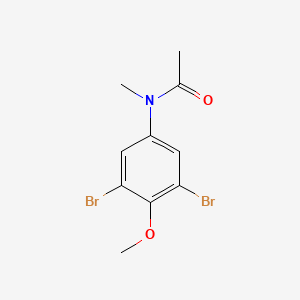
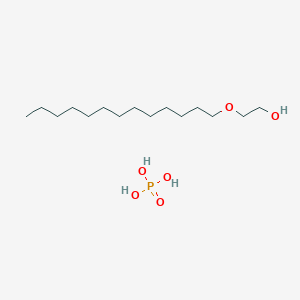
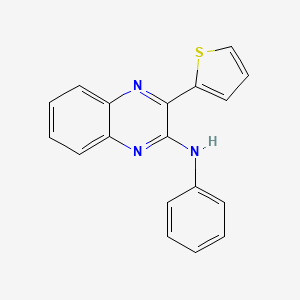
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)

![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
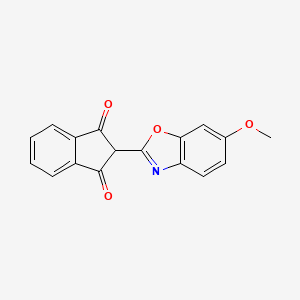
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)

